Bis(4-chlorophenoxy)acetonitrile

Description

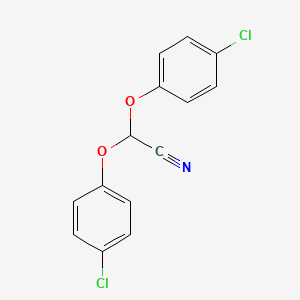

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(4-chlorophenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO2/c15-10-1-5-12(6-2-10)18-14(9-17)19-13-7-3-11(16)4-8-13/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDRGMKVXGSAMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C#N)OC2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30784583 | |

| Record name | Bis(4-chlorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30784583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36175-80-1 | |

| Record name | Bis(4-chlorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30784583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Spectroscopic Characterization Techniques and Data Analysis

Vibrational Spectroscopy for Structural Elucidation (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecule based on the vibrational modes of its constituent atoms.

Key expected vibrational modes would include the C≡N stretching frequency, typically observed in the 2260-2240 cm⁻¹ region. The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the acetonitrile (B52724) methylene (B1212753) group would be found in the 2950-2850 cm⁻¹ range. The C-O-C ether linkages would produce strong characteristic bands in the 1250-1000 cm⁻¹ region. The presence of the chloro-substituent on the phenoxy rings would give rise to C-Cl stretching vibrations, typically in the 800-600 cm⁻¹ range.

A detailed experimental investigation would be required to precisely assign the observed bands to their corresponding vibrational modes, including bending and torsional vibrations, providing a complete picture of the molecule's vibrational landscape.

To complement experimental findings, theoretical calculations using methods such as Density Functional Theory (DFT) are invaluable. By creating a computational model of Bis(4-chlorophenoxy)acetonitrile, its vibrational frequencies can be calculated and compared with the experimental FT-IR and FT-Raman spectra. This comparative analysis aids in the definitive assignment of complex vibrational modes and can reveal subtle structural details.

For a related compound, 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, a combined experimental and theoretical study demonstrated the power of this approach. The calculated vibrational frequencies, after appropriate scaling, showed good agreement with the experimental FT-IR spectrum, allowing for a detailed assignment of the vibrational modes. A similar methodology applied to this compound would be expected to yield a robust and reliable vibrational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule and for distinguishing between isomers.

The ¹H NMR spectrum of this compound would provide crucial information about the different types of protons and their neighboring environments. Based on the structure, distinct signals would be expected for the aromatic protons on the two 4-chlorophenoxy rings and the proton of the acetonitrile moiety.

The aromatic protons would likely appear as a set of doublets in the downfield region (typically δ 6.8-7.5 ppm) due to the influence of the electronegative oxygen and chlorine atoms. The splitting pattern would follow an AA'BB' system, characteristic of para-substituted benzene (B151609) rings. The proton attached to the α-carbon of the nitrile group would be expected to appear as a singlet in the region of δ 5.0-6.0 ppm, shifted downfield by the two adjacent ether linkages and the nitrile group.

The integration of these signals would confirm the ratio of aromatic to aliphatic protons, consistent with the molecular formula.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | d | 4H | Ar-H (ortho to -O-) |

| ~6.9 | d | 4H | Ar-H (meta to -O-) |

| ~5.5 | s | 1H | -CH(CN)- |

Note: This is a projected dataset and requires experimental verification.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be anticipated for the nitrile carbon, the α-carbon, and the various carbons of the two 4-chlorophenoxy rings.

The nitrile carbon (C≡N) would typically appear in the range of δ 115-125 ppm. The α-carbon, bonded to the two oxygen atoms and the nitrile group, would be significantly deshielded and is expected in the δ 60-80 ppm region. The aromatic carbons would show a set of signals in the δ 110-160 ppm range, with the carbon attached to the oxygen (C-O) being the most downfield, and the carbon attached to the chlorine (C-Cl) also showing a characteristic shift.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Ar-C (C-O) |

| ~130 | Ar-C (C-Cl) |

| ~129 | Ar-C (meta to -O-) |

| ~117 | Ar-C (ortho to -O-) |

| ~118 | -C≡N |

| ~70 | -CH(CN)- |

Note: This is a projected dataset and requires experimental verification.

While solution-state NMR provides information on the molecule's structure in a solvent, solid-state NMR could offer insights into the crystalline packing and polymorphic forms of this compound. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) could provide high-resolution spectra of the solid material, revealing details about the molecular conformation and intermolecular interactions in the solid state. Although no specific studies utilizing these advanced techniques for this compound have been found in the reviewed literature, their application would be a logical next step in its comprehensive structural characterization.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). researchgate.netsigmaaldrich.com This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₅H₁₁Cl₂NO₂), HRMS would be the definitive method to confirm its elemental composition by comparing the experimentally measured exact mass to the theoretically calculated value. The choice of ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can significantly influence the resulting mass spectrum. chemicalbook.comresearchgate.net

Fragmentation Pattern Analysis (e.g., Electron-Impact Mass Spectra)

Electron-impact (EI) mass spectrometry involves bombarding the analyte with high-energy electrons, causing it to fragment in a reproducible manner. The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. Analysis of the fragments from this compound would likely show characteristic losses of the 4-chlorophenoxy groups, the nitrile moiety, and other key structural components. By piecing together these fragments, a proposed structure can be confirmed. Soft ionization techniques can also be employed to enhance the molecular ion peak and reduce fragmentation, which is particularly useful for complex molecules. researchgate.net

X-ray Diffraction Studies for Solid-State Molecular Geometry

X-ray diffraction is an essential tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a molecule. By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is produced. Mathematical analysis of this pattern reveals the electron density distribution within the crystal, from which the exact positions of individual atoms, bond lengths, and bond angles can be determined with high precision. This technique would provide an unambiguous confirmation of the connectivity and conformation of this compound in the solid state.

Crystallographic Data Interpretation (Space Group, Unit Cell Parameters, Bond Lengths, and Angles)

The interpretation of SCXRD data yields a wealth of information. Key parameters include the crystal system, the space group (which describes the symmetry of the crystal), and the dimensions of the unit cell (the basic repeating unit of the crystal). Furthermore, it provides precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data allows for a detailed understanding of the molecule's geometry, including the orientation of the two 4-chlorophenoxy groups relative to each other and the acetonitrile unit. Such detailed structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

Interactive Table: Representative Crystallographic Data No experimental data is available for this compound. The table below is a representative example of typical data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Empirical formula | C₁₅H₁₁Cl₂NO₂ |

| Formula weight | 324.16 |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy investigates the interaction of ultraviolet and visible light with a molecule, providing information about its electronic structure and energy levels.

The UV-Vis absorption spectrum of a compound is determined by the electronic transitions between molecular orbitals. For this compound, absorption bands would be expected due to π → π* transitions within the aromatic rings. The positions (λmax) and intensities of these bands can be influenced by the solvent polarity. Acetonitrile itself, often used as a solvent in these measurements, shows minimal UV absorption at higher wavelengths, making it suitable for such analyses. researchgate.net

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. Not all molecules fluoresce, but for those that do, the emission spectrum provides information about the structure of the excited state. The fluorescence properties, including quantum yield and lifetime, are highly sensitive to the molecular environment and can be quenched or enhanced by various factors, including solvent polarity and the presence of other chemical species. Studies on related phthalonitrile (B49051) compounds have shown that aggregation can induce enhanced emission, a phenomenon that could potentially be explored for this compound.

Determination of Maximum Absorption Wavelengths and Band Gaps

The electronic absorption spectrum of a compound, determined by UV-Vis spectroscopy, provides critical information about the electronic transitions within the molecule and allows for the calculation of the optical band gap. The maximum absorption wavelength (λmax) corresponds to the energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The optical band gap (E_g) can be estimated from the absorption spectrum using the Tauc plot method. This value is a key parameter in determining the potential of a material for optoelectronic applications.

Table 1: Spectroscopic Data for Related Acetonitrile Compounds

| Compound | Method | Maximum Absorption Wavelength (λmax) | Optical Band Gap (E_g) |

| 4-chlorophenoxy acetonitrile | Theoretical (DFT) | Data not specified in abstract | Confirmed by HOMO-LUMO energy gap tandfonline.com |

| Acetonitrile | Experimental | No significant UV-Vis absorption peaks researchgate.net | Not applicable |

This table includes data for related compounds due to the limited availability of specific data for this compound.

Investigations of Optical Activity and Nonlinear Optical Features

Optical activity refers to the ability of a chiral molecule to rotate the plane of polarized light. While the structure of this compound does not inherently suggest chirality, the formation of specific crystalline structures or the presence of chiral centers would necessitate an investigation into its chiroptical properties.

Nonlinear optics (NLO) is a field of study that describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. Materials with significant NLO properties are crucial for applications in optical switching, frequency conversion, and other photonic technologies. researchgate.net

Research into the NLO properties of related compounds provides a strong indication of the potential of this compound in this area. A study on 4-chlorophenoxy acetonitrile utilized the Z-scan technique to investigate its third-order nonlinear optical properties. tandfonline.com This technique allows for the determination of both the nonlinear refractive index and the nonlinear absorption coefficient. The study highlighted the role of hyperconjugation and hydrogen bonding in influencing the NLO features of the molecule. tandfonline.com

Table 2: Nonlinear Optical Properties of 4-chlorophenoxy acetonitrile

| Property | Technique | Finding | Reference |

| Third-order nonlinear optical (NLO) properties | Z-scan | The compound exhibits NLO properties. | tandfonline.com |

| Electronic stability | Natural Bond Orbital (NBO) analysis | Hyperconjugative interactions and charge delocalization contribute to stability. | tandfonline.com |

This table presents findings for the related compound 4-chlorophenoxy acetonitrile.

Chemical Reactivity and Mechanistic Pathways Involving the Acetonitrile Moiety and Chlorophenoxy Groups

Nucleophilic Substitution Reactions at the Acetonitrile (B52724) Carbon

The carbon atom of the acetonitrile group in Bis(4-chlorophenoxy)acetonitrile is electrophilic, but direct nucleophilic attack on this carbon is not a typical reaction pathway. Instead, the reactivity at this position is dominated by the acidity of the alpha-carbon. Once deprotonated by a suitable base, the resulting carbanion acts as a potent nucleophile.

This nucleophilic character allows for a variety of substitution reactions. For instance, the anion of a related compound, diphenylacetonitrile, readily participates in alkylation reactions. It is expected that the anion of this compound would behave similarly, reacting with alkyl halides to form new C-C bonds.

The general mechanism for such a reaction would involve:

Deprotonation of the α-carbon by a base (e.g., sodium hydride, lithium diisopropylamide) to form a resonance-stabilized carbanion.

Nucleophilic attack of the carbanion on an electrophile, such as an alkyl halide, leading to the displacement of the halide and the formation of a new C-C bond.

The presence of two chlorophenoxy groups, which are electron-withdrawing, would stabilize the intermediate carbanion, thereby facilitating the reaction.

Cyanomethylation and Related C(sp³)-H Functionalization of Acetonitrile

Cyanomethylation involves the introduction of a cyanomethyl group (-CH₂CN) onto a substrate. In the context of this compound, the focus shifts to the functionalization of its own C(sp³)-H bond. The acidic nature of the methine proton makes this position a prime target for functionalization.

While specific examples of cyanomethylation using this compound as the starting material are not prevalent in the literature, the principles of C-H functionalization are well-established. For instance, transition metal-catalyzed reactions can activate this C-H bond for coupling with various partners. encyclopedia.pub

A plausible, though not explicitly documented, reaction could involve the deprotonation of this compound followed by its addition to an electrophilic substrate, effectively acting as a cyanomethylating agent for more complex structures.

Cyclization Reactions and Heterocycle Formation Utilizing Acetonitrile as a Reactant

The nitrile group of this compound is a versatile functional group for the synthesis of heterocyclic compounds. It can participate in various cyclization reactions, often in the presence of a catalyst or a suitable coreactant.

One common reaction of nitriles is their [2+2+2] cycloaddition with alkynes, catalyzed by transition metals like cobalt or nickel, to form substituted pyridines. In a hypothetical scenario, this compound could react with two equivalents of an alkyne to yield a pyridine (B92270) ring bearing a bis(4-chlorophenoxy)methyl substituent.

Another important reaction is the formation of imidazoles. For example, acetonitrile itself can undergo cyclotrimerization to form triazines, or react with other nitriles to form imidazoles under specific conditions. ntnu.no It is conceivable that this compound could undergo similar transformations.

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles to form cyclic ketones after hydrolysis. While this compound is not a dinitrile, this highlights the potential for the nitrile group to participate in ring-forming reactions if a suitable second functional group is present on the molecule or a coreactant.

Elimination Reactions and Cyanide Release Mechanisms

The release of cyanide from nitriles can occur under various conditions, often involving hydrolysis or reductive cleavage. In the case of this compound, strong basic hydrolysis could potentially lead to the formation of bis(4-chlorophenoxy)acetic acid and the release of ammonia (B1221849), rather than cyanide.

However, certain enzymatic or metabolic pathways, not discussed here, are known to release cyanide from organic nitriles. In a purely chemical context, reductive conditions could potentially cleave the C-CN bond. For instance, treatment with a strong reducing agent like sodium in liquid ammonia might lead to the formation of the bis(4-chlorophenoxy)methane anion and the release of a cyanide ion.

The stability of the bis(4-chlorophenoxy)methyl anion would be a driving force for such a reaction.

Oxidation and Reduction Pathways of Nitrile and Chlorophenoxy Groups

The nitrile group and the chlorophenoxy groups of this compound have distinct redox properties.

Oxidation: The nitrile group is generally resistant to oxidation. youtube.comyoutube.comlibretexts.orgyoutube.com The aromatic rings of the chlorophenoxy groups could be oxidized under harsh conditions, leading to ring-opening or the formation of phenols and quinones, though this would likely result in the decomposition of the molecule. The benzylic position is a potential site for oxidation, which could lead to the formation of a ketone, bis(4-chlorophenoxy)carbonyl cyanide, although this would require a specific and potent oxidizing agent.

Reduction: The nitrile group can be readily reduced. Catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or nickel catalyst) would reduce the nitrile to a primary amine, yielding 2,2-bis(4-chlorophenoxy)ethanamine. youtube.com More vigorous reducing agents, such as lithium aluminum hydride (LiAlH₄), would also effect this transformation.

The chloro-substituents on the aromatic rings are generally stable to these reduction conditions but can be removed by more specialized catalytic systems or by dissolving metal reductions.

| Reaction Type | Reagents and Conditions | Expected Product |

| Nitrile Reduction | H₂, Pd/C or PtO₂ or Raney Ni | 2,2-bis(4-chlorophenoxy)ethanamine |

| Nitrile Reduction | 1. LiAlH₄ in THF; 2. H₂O | 2,2-bis(4-chlorophenoxy)ethanamine |

| Dechlorination | H₂, Pd/C, with a base (e.g., NaOH) | 2,2-bis(phenoxy)ethanamine |

Metal-Catalyzed Transformations and Their Mechanisms

Transition metal catalysis offers a wide array of potential transformations for this compound. The presence of aryl chlorides, a nitrile group, and an acidic C-H bond provides multiple handles for catalytic reactions.

Cross-Coupling Reactions: The aryl chloride moieties can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. ambeed.com For example, a palladium-catalyzed Suzuki coupling with an arylboronic acid could replace the chlorine atoms with other aryl groups.

The mechanism for a Suzuki coupling would involve:

Oxidative addition of the aryl chloride to a Pd(0) catalyst to form a Pd(II) species.

Transmetalation with the boronic acid derivative.

Reductive elimination to form the new biaryl bond and regenerate the Pd(0) catalyst.

C-H Activation: As mentioned earlier, the acidic methine C-H bond can be functionalized via metal catalysis. encyclopedia.pub Palladium or copper catalysts could be used to couple the deprotonated form of this compound with aryl halides or other electrophiles.

Nitrile Group Transformations: Metal catalysts can also mediate reactions of the nitrile group. For instance, hydration of the nitrile to the corresponding amide can be catalyzed by platinum or ruthenium complexes.

| Reaction Type | Catalyst System | Reactant | Expected Product |

| Suzuki Coupling | Pd(PPh₃)₄, base | Ar-B(OH)₂ | Bis(4-aryloxyphenyl)acetonitrile |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | R₂NH | Bis(4-(dialkylamino)phenoxy)acetonitrile |

| Nitrile Hydration | Ru or Pt catalyst, H₂O | - | Bis(4-chlorophenoxy)acetamide |

Non Clinical Biological Activity and Mechanistic Insights

Antimicrobial and Antibiofilm Activities of Related Derivatives

The structural framework of Bis(4-chlorophenoxy)acetonitrile is found in various derivatives that exhibit significant antimicrobial and antibiofilm capabilities. These compounds have been investigated for their efficacy against a range of microbial pathogens.

Derivatives structurally related to this compound have shown notable anti-bacterial effects, particularly against Chlamydia trachomatis, the leading cause of bacterial sexually transmitted infections globally. nih.gov

Sulfonylpyridine-based compounds have emerged as selective and potent anti-chlamydial agents. nih.gov Research into a series of (trifluoromethyl)pyridines demonstrated enhanced potency compared to earlier versions. The active molecules were found to be bactericidal against C. trachomatis without affecting Staphylococcus aureus or Escherichia coli, and they showed no toxicity to mammalian host cells. nih.gov One of the most active compounds, when combined with azithromycin (B1666446) at subinhibitory concentrations, acted synergistically to block chlamydial growth. nih.gov This compound also proved effective in a 3D infection model and accelerated recovery in mouse models of chlamydial infection. nih.gov

Similarly, N-acylhydrazone derivatives have been identified as specific and potent inhibitors of Chlamydia. nih.gov Studies on analogs of the N-acylhydrazone CF0002 revealed several derivatives with strong antichlamydial activity. nih.gov These compounds were well-tolerated by beneficial vaginal lactobacilli, and one particular derivative, SF3, was also shown to be well-tolerated by human host cells, marking it as a promising specific antichlamydial agent. nih.gov

Other related acetamide (B32628) derivatives have also been synthesized and evaluated for their antibacterial potential. A series of 2-mercaptobenzothiazole (B37678) acetamide derivatives exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. acs.org Certain compounds in this series displayed significant antibacterial activity comparable to the standard drug levofloxacin (B1675101) and also showed promising antibiofilm potential, in some cases exceeding that of the standard drug cefadroxil. acs.orgnih.gov

Table 1: Anti-Bacterial Activity of Related Derivatives

| Compound Class | Target Organism | Key Findings | Reference(s) |

|---|---|---|---|

| Sulfonylpyridines | Chlamydia trachomatis | Bactericidal, selective, synergistic with azithromycin, effective in vivo. | nih.gov |

| N-Acylhydrazones | Chlamydia trachomatis | Potent and specific inhibition, well-tolerated by host cells and beneficial flora. | nih.gov |

| 2-Mercaptobenzothiazole Acetamides | Gram-positive & Gram-negative bacteria | Activity comparable to levofloxacin, significant antibiofilm potential. | acs.orgnih.gov |

| Substituted N-benzylanilines | Chlamydia trachomatis | A water-soluble hydrochloride salt showed low cytotoxicity and high anti-chlamydial activity. | researchgate.net |

The formation of microbial biofilms is a significant challenge in medical settings, with Candida albicans being a primary opportunistic fungus responsible for drug-resistant infections. nih.gov Derivatives related to the core structure of this compound have been investigated for their ability to combat these fungal threats.

A study of various flavonoids revealed that flavone (B191248) and its derivatives possess moderate antifungal activity against C. albicans. nih.gov Notably, 3,2'-dihydroxyflavone (B191514) (3,2'-DHF) demonstrated strong antibiofilm activity at low concentrations and significantly inhibited the morphological transition from yeast to hyphae, a key virulence factor for C. albicans. nih.govnih.gov Transcriptomic analysis showed that 3,2'-DHF downregulated genes associated with hyphae formation and biofilm development. nih.govnih.gov The study suggested that specific hydroxylations on the flavone structure are crucial for enhancing antibiofilm activity. nih.gov

Synthetic acetamide derivatives have also shown promise as antifungal agents. 2-chloro-N-phenylacetamide was found to have antifungal activity against different strains of Aspergillus niger, with its likely mechanism of action being interaction with ergosterol (B1671047) in the fungal plasma membrane. tandfonline.com Another study on novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives identified compounds with excellent fungicidal activities against Sclerotinia sclerotiorum and Phytophthora capsici. nih.gov

Table 2: Anti-Fungal and Anti-Biofilm Activity of Related Derivatives

| Compound Class | Target Organism | Key Findings | Reference(s) |

|---|---|---|---|

| Flavonoids (e.g., 3,2'-dihydroxyflavone) | Candida albicans | Strong antibiofilm activity, inhibits yeast-to-hyphae transition. | nih.govnih.gov |

| Acetamides (e.g., 2-chloro-N-phenylacetamide) | Aspergillus niger | Fungicidal activity, likely targets ergosterol in the plasma membrane. | tandfonline.com |

| Aminoacetamide Derivatives | S. sclerotiorum, P. capsici | Potent fungicidal activity, potentially through succinate (B1194679) dehydrogenase inhibition. | nih.gov |

| Pyridinium Salts | Candida albicans | Compounds with a 3-phenylpropyl chain showed the highest activity. | mdpi.com |

Anti-Osteoporotic Mechanisms in In Vitro and Animal Models

Osteoporosis is a metabolic bone disease characterized by an imbalance between bone resorption by osteoclasts and bone formation by osteoblasts. nih.govknu.ac.kr Identifying agents that can regulate osteoclast activity is a key strategy for developing new treatments. Chlorophenoxy-containing acetamide derivatives have shown significant potential in this area.

Several studies have highlighted the strong inhibitory effects of N-(piperazine-1-yl)phenyl-2-phenoxyacetamide (PPOA) derivatives on osteoclastogenesis, the process of osteoclast formation.

One such derivative, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz), was found to strongly inhibit osteoclast differentiation. nih.govnih.gov In vitro, PPOAC-Bz blocked the formation of mature osteoclasts, suppressed the formation of the F-actin belt (a structure critical for bone resorption), and altered the expression of several osteoclast-specific genes. nih.govnih.govdocumentsdelivered.com Furthermore, in a mouse model of osteoporosis induced by ovariectomy, PPOAC-Bz was shown to prevent bone loss. nih.gov

Another related compound, N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl), also demonstrated the ability to inhibit osteoclast formation in a dose-dependent manner. nih.gov This inhibition was observed to be most effective during the early stages of osteoclast differentiation and occurred without inducing cytotoxicity. nih.gov PPOA-N-Ac-2-Cl significantly reduced the protein levels of cathepsin K (CtsK), a critical protease involved in bone resorption, leading to decreased bone resorption activity. nih.gov These findings suggest that such chlorophenoxy-containing acetamide derivatives could be potential therapeutic candidates for treating bone diseases related to excessive osteoclast activity. nih.gov

The anti-osteoporotic effects of these derivatives are rooted in their ability to modulate key intracellular signaling pathways that control osteoclast differentiation and function. The phosphatidylinositol 3-kinase (PI3K)/Akt and nuclear factor-kappa B (NF-κB) pathways are crucial for these processes. nih.govnih.gov

Studies on PPOAC-Bz revealed that its inhibitory effect on osteoclastogenesis is primarily achieved by suppressing the activation of the NF-κB and PI3K/Akt signaling pathways. nih.gov This suppression leads to a decrease in the formation of mature osteoclasts and, consequently, reduced bone resorption. nih.gov The activation of these pathways is essential for many cellular functions, including survival and proliferation, and their dysregulation is implicated in various diseases. nih.govnih.gov By inhibiting these pathways, the chlorophenoxy acetamide derivative effectively disrupts the cascade of events that leads to bone loss. nih.gov This targeted modulation of signaling pathways highlights a precise mechanism of action for the anti-resorptive properties of these compounds. nih.govnih.gov

Enzyme Inhibition Studies by Related Compounds

The biological activities of chemical compounds are often mediated through the inhibition of specific enzymes. Research into derivatives related to this compound has identified several enzymatic targets.

In the context of antifungal activity, molecular docking studies have suggested that the succinate dehydrogenase (SDH) enzyme could be a potential target for certain 2-hydroxyphenyl substituted aminoacetamide derivatives. nih.gov These compounds displayed potent fungicidal activity, and the study proposed that the hydroxyl and carbonyl groups of the molecules are crucial for this activity, likely through interaction with the SDH enzyme. nih.gov

Other studies have identified different enzyme-inhibiting properties. For instance, a synthetic amide, 2-chloro-N-phenylacetamide, was found to inhibit CYP1A2, a member of the cytochrome P450 family of enzymes. tandfonline.com Additionally, research on novel bi-heterocyclic acetamides has explored their role in inhibiting tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. tandfonline.com The investigation of aryldisulfonamides also contributes to the understanding of structure-activity relationships in enzyme inhibition. researchgate.net These examples demonstrate that the core structures found in this compound can be adapted to target a variety of enzymes, leading to diverse pharmacological effects.

Inhibition of Ergosterol Synthesis (e.g., by Difenoconazole)

Ergosterol is an essential component of fungal cell membranes, and its synthesis is a common target for antifungal agents. researchgate.netpatsnap.com Inhibitors of ergosterol biosynthesis, such as the triazole fungicide difenoconazole, disrupt the integrity of the fungal cell membrane, leading to cell death. researchgate.netpatsnap.com This is primarily achieved through the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme. researchgate.netnih.gov While there is no direct evidence of this compound inhibiting ergosterol synthesis, its aromatic chlorophenoxy groups are structural features present in some classes of fungicides. However, the primary mechanism of action for most chlorophenoxy compounds is not related to ergosterol synthesis. ptbioch.edu.pl

Acetylcholinesterase Activity Modulation

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. A study on the effects of chlorophenoxy herbicides, which share the same core structure as the "bis(4-chlorophenoxy)" moiety of the title compound, evaluated their ability to inhibit AChE. nih.govresearchgate.netnih.gov The study found that the parent herbicides, such as 2,4-D and MCPA, exhibited no significant inhibitory activity towards AChE. researchgate.netnih.gov However, their transformation products, such as 4-chloro-2-methylphenol (B52076) and 2,4-dichlorophenol (B122985), showed a noticeable, albeit still modest, inhibitory activity. researchgate.netnih.gov The nitrated derivatives of these transformation products displayed the highest inhibitory activity among the tested compounds. researchgate.net This suggests that while this compound itself may not be a potent AChE inhibitor, its potential metabolites could have a greater effect.

Table 1: Acetylcholinesterase Inhibitory Activity of Chlorophenoxy Herbicides and Their Transformation Products

| Compound | % Inhibition ± S.D. |

|---|---|

| MCPA | 12.9 ± 1.5 |

| Mecoprop | Inactive |

| 4-Chloro-2-methylphenol | 19.0 ± 0.7 |

| 4-Chloro-2-methyl-6-nitrophenol | 28.4 ± 5.9 |

| 2,4-D | 3.9 ± 0.03 |

| 2,4-Dichlorophenol | 22.9 ± 1.6 |

| 2,4-Dichloro-6-nitrophenol (B1219690) | 35.8 ± 4.2 |

Data from a study evaluating the inhibitory activities of chlorophenoxy herbicides and their transformation products towards acetylcholinesterase. researchgate.net

Sphingosine (B13886) Kinase 1 (SphK1) Inhibition

Sphingosine kinase 1 (SphK1) is a lipid kinase that plays a crucial role in cell proliferation, survival, and inflammation by converting sphingosine to the signaling molecule sphingosine-1-phosphate (S1P). nih.govgoogle.com The inhibition of SphK1 is a target for the development of therapeutics for cancer and inflammatory diseases. nih.gov While there is no direct research on the effect of this compound on SphK1, the general structural class of diaryl ethers and related compounds has been explored for SphK1 inhibition. The development of specific SphK1 inhibitors often involves heterocyclic structures and specific side chains that are not present in this compound.

Prolyl Hydroxylase (PHD) Inhibition

Prolyl hydroxylases (PHDs) are enzymes that regulate the stability of hypoxia-inducible factors (HIFs), which are key transcription factors in the cellular response to low oxygen levels. nju.edu.cnplos.org Inhibition of PHDs can stabilize HIFs, promoting the expression of genes involved in erythropoiesis, angiogenesis, and cell survival. nih.gov Some phenoxyacetic acid derivatives have been investigated for their biological activities, though not specifically as PHD inhibitors. nih.gov Proline analogues and other small molecules that mimic the PHD substrate 2-oxoglutarate are known to inhibit PHD activity. nju.edu.cnplos.orgnih.gov Given the phenoxyacetic acid-like structure of the chlorophenoxy moieties, it is conceivable that this compound or its derivatives could interact with the active site of PHDs, but this remains speculative without direct experimental evidence.

Auxin-like Activity and Plant Growth Regulation for Chlorophenoxy Analogs

The chlorophenoxy moiety of this compound is structurally similar to a class of well-known herbicides and plant growth regulators, the chlorophenoxyacetic acids. nih.govresearchgate.net Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxy)acetic acid (MCPA) mimic the natural plant hormone auxin. researchgate.net This mimicry leads to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broadleaf plants. epa.gov The biological activity of these compounds is highly dependent on the number and position of chlorine atoms on the aromatic ring. nih.gov Given the presence of two 4-chlorophenoxy groups, this compound is predicted to exhibit auxin-like activity and potentially function as a plant growth regulator.

Interaction with Biological Macromolecules (e.g., DNA Binding)

The ability of a chemical compound to interact with DNA is a critical aspect of its toxicological profile, as such interactions can lead to mutations and carcinogenesis. A study investigating the interaction of several chlorophenoxy herbicides with calf thymus DNA using UV-visible absorption spectroscopy found that these compounds generally have a slight effect on the stability of the DNA double helix. nih.govresearchgate.netnih.gov The observed changes in the UV absorption spectra of DNA in the presence of these herbicides suggest a weak, non-covalent interaction. nih.govresearchgate.net The study concluded that the interactions are generally weak, although the insertion of a nitro substituent on the aromatic ring appeared to induce stronger interactions. nih.govresearchgate.net This suggests that this compound is unlikely to be a potent DNA intercalator or groove binder.

General Biological Modulating Effects on Cells (non-human cell lines)

Potential Applications in Advanced Materials and Specialized Research Areas

Role as Building Blocks for Functional Materials

Synthesis of Organic Frameworks (e.g., COFs, MOFs)

There is no specific information available in the surveyed scientific literature regarding the use of Bis(4-chlorophenoxy)acetonitrile as a building block for the synthesis of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs). The design of COFs and MOFs relies on specific functional groups on precursor molecules that can form strong, directional bonds to create porous, crystalline structures. tandfonline.comnih.govnih.govepo.org While nitrile-containing organic linkers are utilized in the construction of some frameworks, research explicitly detailing the incorporation of this compound into COF or MOF structures has not been identified. The synthesis of MOFs can sometimes be achieved using acetonitrile (B52724) as a solvent, but this is distinct from the use of the target compound as a structural component. nih.gov

Precursors for Polymeric Materials

Information regarding the application of this compound as a precursor for polymeric materials is not available in the current body of scientific research.

Integration in Optoelectronic Devices and Dyes

Components in Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

There is no direct evidence or research to suggest that this compound is used as a component in Dye-Sensitized Solar Cells (DSSCs) or Organic Photovoltaics (OPVs). The functionality of these devices relies on specific dye molecules for light absorption and electron transfer. researchgate.netmdpi.com While acetonitrile is a common solvent used in the electrolyte solutions for DSSCs due to its favorable properties, this does not pertain to the structural inclusion of this compound in the device. researchgate.netiaamonline.org

Research into Fluorescent Probes and Optical Materials

Currently, there are no available research findings that specifically investigate or utilize this compound in the development of fluorescent probes or as an optical material. Research in this area is active for other nitrile-containing compounds, which can be designed to exhibit fluorescence for sensing applications. nih.gov A study on the related compound, 4-chlorophenoxy acetonitrile, has explored its nonlinear optical properties, but this does not extend to the bis-substituted compound of interest. tandfonline.com

Application in Host-Guest Chemistry and Chemical Sensing

The application of this compound in host-guest chemistry and chemical sensing is not documented in the available scientific literature. Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule, a principle often used in chemical sensing. nih.govaalto.fi While various organic molecules are designed as hosts or for sensing applications, research specifically employing this compound for these purposes has not been found.

Interaction with Calixpyrrole Derivatives for Herbicide Detection

The detection of herbicides in the environment is a critical area of analytical chemistry. Research has been conducted into the use of calix researchgate.netpyrrole derivatives as receptors for chlorophenoxy acid herbicides. While this compound is a related chlorophenoxy compound, it is important to note that published studies have focused on the interactions with the acid forms of these herbicides.

In these studies, various analytical techniques, including ¹H NMR spectroscopy, conductance measurements, and titration calorimetry, have been employed to investigate the host-guest chemistry between calix researchgate.netpyrrole derivatives and chlorophenoxy acid herbicides in an acetonitrile solvent. nih.govnih.gov

One particular study synthesized a series of calix researchgate.netpyrrole derivatives to test their binding affinity for these herbicides. It was discovered that a specifically modified receptor, meso-tetramethyl-bis(diethylamino)ethoxy-bis-(4-hydroxyphenyl)calix researchgate.netpyrrole, demonstrated a notable interaction. nih.govnih.gov The research indicated that the NH and OH groups on the calixpyrrole are the active sites for binding with the herbicide molecules. nih.govnih.gov

Conductance measurements established that the complex formed between this receptor and the chlorophenoxy acid herbicides has a 1:2 stoichiometry (one ligand molecule to two herbicide molecules). nih.gov The thermodynamic analysis of this complexation revealed that the binding process is enthalpically driven. nih.gov These findings highlight the potential for designing specific calixpyrrole-based sensors for this class of herbicides.

| Analytical Technique | Key Finding | Reference |

| ¹H NMR Spectroscopy | Indicated interaction between specific calix researchgate.netpyrrole derivatives and acid herbicides. NH and OH functionalities were identified as active binding sites. | nih.govnih.gov |

| Conductance Measurements | Established a 1:2 (ligand:herbicide) complex formation. | nih.gov |

| Titration Calorimetry | Showed that the complexation process is enthalpically controlled. | nih.gov |

Supramolecular Assemblies for Molecular Recognition

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a burgeoning field with applications in molecular recognition and the development of new materials. The ability of molecules to self-assemble into larger, ordered structures is key to these applications.

Currently, based on available scientific literature from the conducted searches, there is limited specific information regarding the use of this compound in the formation of supramolecular assemblies for molecular recognition.

Catalysis and Ligand Design in Inorganic Chemistry

In the realm of inorganic chemistry, the design of ligands that can coordinate with metal centers is fundamental to the development of new catalysts and materials with unique electronic or magnetic properties. The structure of a ligand dictates the geometry and reactivity of the resulting metal complex.

Based on the conducted searches of publicly available research, there is currently no specific information detailing the application of this compound as a ligand in catalysis or in the design of inorganic complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.